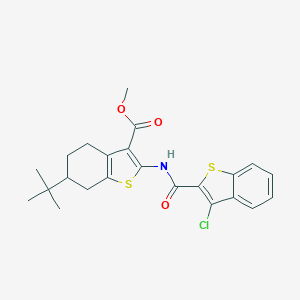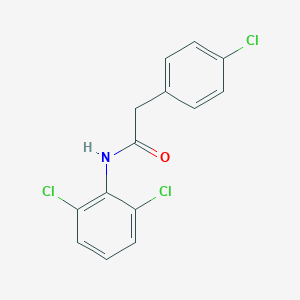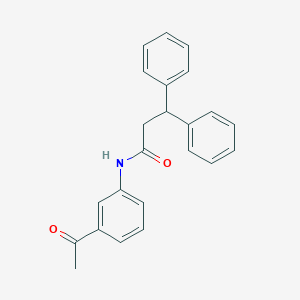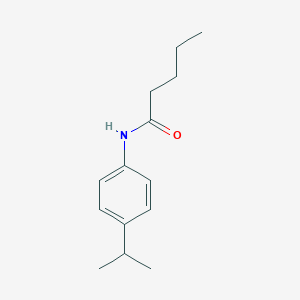
METHYL 6-TERT-BUTYL-2-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
METHYL 6-TERT-BUTYL-2-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a benzothiophene core
Métodos De Preparación
The synthesis of METHYL 6-TERT-BUTYL-2-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves multiple steps. The synthetic route typically starts with the preparation of the benzothiophene core, followed by the introduction of the tert-butyl group and the 3-chloro-1-benzothiophen-2-yl moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
METHYL 6-TERT-BUTYL-2-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound may be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
Similar compounds to METHYL 6-TERT-BUTYL-2-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE include other benzothiophene derivatives These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical and biological properties
Propiedades
Fórmula molecular |
C23H24ClNO3S2 |
|---|---|
Peso molecular |
462g/mol |
Nombre IUPAC |
methyl 6-tert-butyl-2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C23H24ClNO3S2/c1-23(2,3)12-9-10-13-16(11-12)30-21(17(13)22(27)28-4)25-20(26)19-18(24)14-7-5-6-8-15(14)29-19/h5-8,12H,9-11H2,1-4H3,(H,25,26) |
Clave InChI |
KBZSVLSQXXVPCN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=C(C4=CC=CC=C4S3)Cl |
SMILES canónico |
CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-({4-[2-(methoxycarbonyl)anilino]-4-oxobutanoyl}amino)benzoate](/img/structure/B442528.png)
![methyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B442529.png)
![Methyl 2-{[3-({[5-(methoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}carbonyl)benzoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B442531.png)
![Methyl 3-({3-[(3-{[2-(methoxycarbonyl)-3-thienyl]amino}-3-oxopropyl)sulfanyl]propanoyl}amino)-2-thiophenecarboxylate](/img/structure/B442532.png)
![2-(2,4-dimethoxyphenyl)-N-{3-[({[2-(2,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)methyl]benzyl}-4-quinolinecarboxamide](/img/structure/B442533.png)

![N-[4-(1-naphthoylamino)cyclohexyl]-1-naphthamide](/img/structure/B442537.png)


![(E)-2-(3-(thiophen-2-yl)acrylamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B442540.png)
![Ethyl 4-methyl-5-{[3-(trifluoromethyl)anilino]carbonyl}-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B442545.png)

![6-bromo-4-(3,4-dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B442549.png)
![Ethyl 2-[2-(4-chlorophenoxy)acetamido]-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate](/img/structure/B442551.png)
